molecular formula C14H19N3O2 B1392624 Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1242929-30-1

Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1392624
CAS No.: 1242929-30-1
M. Wt: 261.32 g/mol
InChI Key: YOUBTDMSCRXZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Imidazo[1,2-a]pyridine Derivatives

Core Architecture and Substituent Analysis

The compound features a fused bicyclic system comprising a pyridine ring (six-membered) and an imidazole ring (five-membered), connected at positions 1 and 2 of the pyridine (Figure 1). The "1,8a-dihydro" designation indicates partial saturation at the 1 and 8a positions, reducing aromaticity in the pyridine ring and introducing conformational flexibility. Key substituents include:

  • Pyrrolidin-1-yl group at position 5 : A saturated five-membered nitrogen heterocycle that enhances solubility and enables hydrogen bonding with biological targets.
  • Ethyl carboxylate at position 2 : An ester group that balances lipophilicity and hydrolytic stability, making the compound amenable to prodrug strategies.
Table 1: Structural Comparison with Representative Imidazo[1,2-a]pyridine Derivatives
Compound Substituents (Position) Key Functional Groups Biological Applications
Zolpidem Methyl (2), Dimethylamide (3) Imidazole, Pyridine Sedative/Hypnotic
Tegobuvir Bromine (6), Cyclopropyl (7) Imidazole, Pyridine Antiviral (HCV NS5B inhibitor)
Subject Compound Pyrrolidin-1-yl (5), Ethyl ester (2) Partially saturated pyridine Under investigation (e.g., kinase inhibition)

The pyrrolidine and ethyl carboxylate groups distinguish this compound from earlier imidazo[1,2-a]pyridines, which often prioritize aromaticity for planar binding to targets like GABA~A~ receptors. The dihydro modification may reduce off-target interactions by altering electron distribution across the core.

Stereoelectronic and Conformational Properties

The partial saturation at positions 1 and 8a introduces a non-planar geometry, as evidenced by computational models. This distortion affects:

  • π-π stacking potential : Reduced compared to fully aromatic analogs, potentially lowering DNA intercalation risks.
  • Tautomerism : The 1,8a-dihydro configuration limits tautomeric shifts, stabilizing the enol form of the carboxylate group.
  • Solubility : The pyrrolidine’s basic nitrogen (pK~a~ ~10.5) improves aqueous solubility at physiological pH.

Properties

IUPAC Name

ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-19-14(18)11-10-17-12(15-11)6-5-7-13(17)16-8-3-4-9-16/h5-7,10,12,15H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUBTDMSCRXZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(N1)C=CC=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-3-bromopyridine Intermediates

  • Starting from 2-aminopyridine derivatives, N-Bromosuccinimide (NBS) is used to selectively brominate the 3-position via electrophilic aromatic substitution in the presence of N,N-dimethylformamide (DMF) at 0 °C for 4 hours.
  • The reaction mixture is then quenched in ice water and extracted to isolate 2-amino-3-bromopyridine derivatives with yields typically above 85%.
Step Reagents/Conditions Product Yield (%) Notes
Bromination 2-aminopyridine + NBS, DMF, 0 °C, 4 h 2-amino-3-bromopyridine (11a-b) 86.9–89.5 Electrophilic aromatic substitution

Cyclization to Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate

  • The brominated aminopyridine intermediates are reacted with ethyl bromopyruvate in ethanol at 80 °C for 4 hours.
  • This step forms the imidazo[1,2-a]pyridine ring system bearing an ethyl carboxylate group at the 2-position and a bromine substituent at the 8-position.
  • The crude product is isolated by concentration and triturated with acetone to yield the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate intermediates (12a-c) with yields around 80–83%.
Step Reagents/Conditions Product Yield (%) Notes
Cyclization 2-amino-3-bromopyridine + ethyl bromopyruvate, EtOH, 80 °C, 4 h Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate (12a-c) ~83 Formation of heterocyclic core

Amidation to Introduce Pyrrolidin-1-yl Substituent

  • The carboxylate intermediates can be hydrolyzed to the corresponding carboxylic acids using sodium hydroxide (NaOH).
  • Amidation is then performed by coupling the carboxylic acid with pyrrolidine using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF .
  • This step selectively introduces the pyrrolidin-1-yl group at the 5-position amide site, yielding key intermediate amides (14a-h) with yields typically ranging from 60–80%.
Step Reagents/Conditions Product Yield (%) Notes
Amidation Carboxylic acid + pyrrolidine + HBTU, DMF, rt Ethyl 5-pyrrolidin-1-yl-imidazo[1,2-a]pyridine-2-carboxylate (14a-h) 60–80 Amide bond formation

Final Functionalization via Suzuki-Miyaura Cross-Coupling (If Applicable)

  • For further substitution on the imidazo[1,2-a]pyridine core, Suzuki-Miyaura coupling reactions can be employed.
  • The amide intermediates react with appropriate boronic acids or esters in the presence of Pd(PPh3)4 catalyst, potassium carbonate base, and solvents such as xylene/water or 1,4-dioxane/water mixtures under nitrogen atmosphere at 80–90 °C for 8–12 hours.
  • This step allows the installation of diverse aryl or heteroaryl groups, although for the specific compound with pyrrolidin-1-yl substitution, this step may be omitted if the pyrrolidinyl group is the target substituent at the 5-position.
Step Reagents/Conditions Product Yield (%) Notes
Suzuki Coupling Amide intermediate + boronic acid + Pd catalyst + base, 80–90 °C, 8–12 h Functionalized imidazo[1,2-a]pyridine derivatives 70–80 Optional for further diversification

Characterization and Purification

  • Products are purified by silica gel column chromatography or recrystallization.
  • Structural confirmation is performed using:
  • Melting points are recorded to assess purity and identity.

Summary Table of Preparation Method

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Key Notes
1 Electrophilic Aromatic Bromination 2-Aminopyridine derivatives NBS, DMF, 0 °C, 4 h 2-Amino-3-bromopyridine (11a-b) 86.9–89.5 Selective bromination
2 Cyclization 2-Amino-3-bromopyridine + ethyl bromopyruvate EtOH, 80 °C, 4 h Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate (12a-c) ~83 Core heterocycle formation
3 Amidation Carboxylic acid intermediate + pyrrolidine HBTU, DMF, rt Ethyl 5-pyrrolidin-1-yl-imidazo[1,2-a]pyridine-2-carboxylate (14a-h) 60–80 Introduction of pyrrolidinyl group
4 (Optional) Suzuki-Miyaura Coupling Amide intermediate + boronic acid Pd(PPh3)4, K2CO3, xylene/H2O or dioxane/H2O, 80–90 °C, 8–12 h Substituted imidazo[1,2-a]pyridine derivatives 70–80 Further functionalization

Research Findings and Optimization Notes

  • The use of NBS in DMF at low temperature ensures regioselective bromination without overbromination or side reactions.
  • Cyclization with ethyl bromopyruvate is efficient and scalable, providing good yields of the imidazo[1,2-a]pyridine core.
  • Amidation with pyrrolidine using HBTU coupling reagent in DMF is preferred for high coupling efficiency and mild reaction conditions.
  • Suzuki-Miyaura coupling conditions are optimized to avoid decomposition of sensitive groups and to maintain the integrity of the pyrrolidinyl substituent.
  • Purification by silica gel chromatography yields analytically pure compounds suitable for biological evaluation.
  • Spectroscopic data confirm the structural integrity of the final product, consistent with literature-reported chemical shifts and mass values.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study published in the Journal of Medicinal Chemistry found that compounds similar to this exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A notable case study involved the synthesis of various derivatives of this compound and their evaluation against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Preliminary studies suggest that this compound may enhance cognitive function and exhibit anxiolytic effects in animal models. Research published in Neuroscience Letters reported that administration of this compound led to improved performance in memory tasks alongside reduced anxiety-like behavior .

Polymer Chemistry

In material science, this compound serves as a functional monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. For example, polymers synthesized from this monomer demonstrated increased resistance to thermal degradation compared to traditional polymer systems .

Nanomaterials

The compound is also being explored as a precursor for the development of nanomaterials. Its ability to act as a chelating agent allows for the formation of metal complexes that can be utilized in catalysis and sensor applications. A recent study highlighted the successful synthesis of silver nanoparticles using this compound as a reducing agent, which exhibited enhanced antibacterial activity due to their high surface area .

Mechanism of Action

The mechanism by which Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity, favoring solubility in aqueous environments but limiting blood-brain barrier penetration.

Structural and Conformational Analysis

  • Ring Puckering : The 1,8a-dihydro structure of the target compound introduces partial saturation, influencing ring puckering dynamics. Cremer-Pople parameters () could quantify deviations from planarity, affecting binding to biological targets.
  • Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving hydrogenation patterns and substituent orientations in analogs.

Biological Activity

Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features a pyrrolidine ring and an imidazo[1,2-a]pyridine structure which contributes to its biological activity.

Biological Activity Overview

This compound has been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values in the low nanomolar range against various bacterial strains.
  • Case Study : A series of related compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli, revealing moderate to strong inhibitory effects at concentrations as low as 250 µg/mL .

Anti-inflammatory Properties

The compound's structure suggests it may inhibit pro-inflammatory pathways:

  • Mechanism : It is hypothesized that the imidazo[1,2-a]pyridine moiety interacts with key enzymes involved in inflammation, such as p38 MAPK.
  • Inhibition Studies : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range for inhibiting TNFα production in human cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine or imidazo ring can significantly affect potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased antimicrobial activity
Alteration of alkyl groupsEnhanced anti-inflammatory effects

Case Studies

  • Antimicrobial Screening :
    • A study synthesized various derivatives and assessed their activity against drug-resistant strains of Mycobacterium tuberculosis. The results showed promising MIC values below 100 nM for several compounds derived from the imidazo framework .
  • Anti-inflammatory Efficacy :
    • In vitro assays revealed that compounds structurally related to this compound inhibited IL-6 production in human chondro-sarcoma cells with IC50 values as low as 42 nM .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate?

Methodological Answer: Optimization involves selecting appropriate reagents, solvents, and reaction conditions. For imidazo[1,2-a]pyridine derivatives, refluxing in ethanol with stoichiometric ratios of precursors (e.g., 6-methylpyridin-2-amine and brominated esters) is common. Post-reaction neutralization with anhydrous KHCO₃ (to pH 8) and slow solvent evaporation for crystallization improves yield and purity . Monitoring by TLC and adjusting reflux duration (typically 4–6 hours) minimizes byproducts. Purification via column chromatography or recrystallization in ethyl acetate is recommended .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystal Growth : Slow evaporation of ethyl acetate solutions to obtain high-quality crystals .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, with hydrogen atoms placed geometrically (riding model) and thermal parameters constrained .
  • Validation : Check for planarity (e.g., dihedral angles between rings <2°) and hydrogen-bonding networks (C–H⋯O/N interactions) using PLATON .

Q. What spectroscopic methods are essential for confirming the structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N–H stretches for pyrrolidine at ~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI) to confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct formation for similar imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Parameter Screening : Systematically vary solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and catalyst (e.g., NaH vs. KHCO₃) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS or preparative HPLC to isolate side products (e.g., chlorinated impurities from N-chlorosuccinimide reactions) and characterize them via SCXRD or 2D NMR .
  • Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation (e.g., imine or carbocation species) .

Q. What computational approaches are recommended to analyze the conformational dynamics of the pyrrolidine and dihydroimidazo rings?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model ring puckering and torsional flexibility in solvents (e.g., water, DMSO) .
  • Quantum Mechanical (QM) Calculations : Perform DFT (B3LYP/6-31G*) to assess energy barriers for pseudorotation or chair-to-boat transitions in the pyrrolidine ring .
  • Crystallographic Analysis : Calculate Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) from SCXRD data to quantify non-planarity .

Q. How can in vitro biological activity data be reconciled with in vivo toxicity profiles for preclinical evaluation?

Methodological Answer:

  • Dose-Response Studies : Compare IC₅₀ values (e.g., antiparasitic activity) with LD₅₀ in rodent models to establish therapeutic indices .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) and assess hepatic/renal clearance pathways .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to detect off-target gene expression (e.g., CYP450 induction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.